molecular formula C13H16ClNO B291862 2-(4-chlorophenyl)-N-cyclopentylacetamide

2-(4-chlorophenyl)-N-cyclopentylacetamide

Cat. No. B291862
M. Wt: 237.72 g/mol
InChI Key: WGLIBPCZBACXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-cyclopentylacetamide (CPCA) is a synthetic compound that belongs to the class of cyclohexanone derivatives. It is a potent analgesic drug that has been extensively studied for its potential use in treating chronic pain. CPCA was first synthesized in the 1960s, and since then, it has undergone several modifications to improve its efficacy and reduce its side effects.

Mechanism of Action

2-(4-chlorophenyl)-N-cyclopentylacetamide acts by inhibiting the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, 2-(4-chlorophenyl)-N-cyclopentylacetamide reduces the excitability of neurons and decreases the transmission of pain signals. 2-(4-chlorophenyl)-N-cyclopentylacetamide has been shown to be selective for the Nav1.7 subtype of sodium channels, which are predominantly expressed in sensory neurons and play a crucial role in the perception of pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-cyclopentylacetamide has been shown to have a selective and potent inhibitory effect on Nav1.7 sodium channels. This inhibition results in a decrease in the excitability of sensory neurons, leading to a reduction in pain transmission. 2-(4-chlorophenyl)-N-cyclopentylacetamide has also been shown to have a low affinity for other types of sodium channels, which reduces the likelihood of off-target effects. In addition, 2-(4-chlorophenyl)-N-cyclopentylacetamide has a relatively long half-life, which makes it suitable for sustained-release formulations.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-cyclopentylacetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of Nav1.7 sodium channels, which makes it a useful tool for studying the role of these channels in pain perception. 2-(4-chlorophenyl)-N-cyclopentylacetamide has also been shown to be effective in several animal models of pain, which suggests that it has translational potential. However, 2-(4-chlorophenyl)-N-cyclopentylacetamide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to formulate for in vivo experiments. In addition, 2-(4-chlorophenyl)-N-cyclopentylacetamide has not been extensively studied in humans, which limits our understanding of its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-cyclopentylacetamide. One area of interest is the development of new formulations of 2-(4-chlorophenyl)-N-cyclopentylacetamide that can improve its solubility and bioavailability. Another area of interest is the study of the long-term safety and efficacy of 2-(4-chlorophenyl)-N-cyclopentylacetamide in humans. Additionally, there is a need for further research on the role of Nav1.7 sodium channels in pain perception and the potential therapeutic applications of 2-(4-chlorophenyl)-N-cyclopentylacetamide and other Nav1.7 inhibitors.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-cyclopentylacetamide involves the reaction of 4-chlorobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield 2-(4-chlorophenyl)-N-cyclopentylacetamide. The purity of the compound can be improved through recrystallization or chromatographic techniques.

Scientific Research Applications

2-(4-chlorophenyl)-N-cyclopentylacetamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in several animal models of pain, including neuropathic pain and inflammatory pain. 2-(4-chlorophenyl)-N-cyclopentylacetamide acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This mechanism of action makes 2-(4-chlorophenyl)-N-cyclopentylacetamide a promising candidate for the development of new analgesic drugs.

properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-cyclopentylacetamide

InChI

InChI=1S/C13H16ClNO/c14-11-7-5-10(6-8-11)9-13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,15,16)

InChI Key

WGLIBPCZBACXFH-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.